3-Fluorophenyl isocyanate

Catalog No.
S705329
CAS No.
404-71-7
M.F
C7H4FNO
M. Wt
137.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Fluorophenyl isocyanate

CAS Number

404-71-7

Product Name

3-Fluorophenyl isocyanate

IUPAC Name

1-fluoro-3-isocyanatobenzene

Molecular Formula

C7H4FNO

Molecular Weight

137.11 g/mol

InChI

InChI=1S/C7H4FNO/c8-6-2-1-3-7(4-6)9-5-10/h1-4H

InChI Key

RIKWVZGZRYDACA-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)F)N=C=O

Canonical SMILES

C1=CC(=CC(=C1)F)N=C=O

3-Fluorophenyl isocyanate is an aryl fluorinated building block used in chemical synthesis.

3-Fluorophenyl isocyanate (CAS 404-71-7) is an aromatic isocyanate widely utilized as a reactive intermediate in organic synthesis. Its core functionality lies in the highly electrophilic isocyanate group (-NCO), which readily reacts with nucleophiles like amines and alcohols to form substituted ureas and carbamates, respectively.[1][2] The presence of a fluorine atom at the meta-position of the phenyl ring distinguishes it from other analogs by imparting specific electronic properties that influence reaction kinetics and the physicochemical characteristics of the final products, such as pharmaceuticals and agrochemicals.[1][3]

Substituting 3-Fluorophenyl isocyanate with its ortho- or para-isomers (2-fluoro and 4-fluoro) or with other halogenated analogs like 3-chlorophenyl isocyanate is often not viable in process chemistry and drug discovery. The position of the fluorine atom dictates its electronic influence (inductive vs. resonance effects), which directly alters the reactivity of the isocyanate group and the conformational and binding properties of the resulting derivative.[4] For instance, the meta-position of the fluorine in 3-fluorophenyl isocyanate provides a distinct electronic signature that can be critical for achieving desired target engagement in bioactive molecules, such as kinase inhibitors, where ortho- or para-substitution would lead to steric clashes or suboptimal electronic interactions. This non-interchangeability means that substitution can lead to significant drops in product yield, altered impurity profiles, or a complete loss of biological activity in the final compound.

Critical for Potency in Modern Kinase Inhibitors

The 3-fluorophenyl moiety, derived from 3-Fluorophenyl isocyanate, is a key structural feature in the development of potent and selective kinase inhibitors. In a study detailing the discovery of a novel, orally active Aurora Kinase B (AURKB) inhibitor, the derivative containing the 3-fluorophenyl group (compound 4b) demonstrated significant efficacy in human cancer cell lines and was active at low doses in a mouse xenograft model.[4] This contrasts with analogs where positional changes or substitution of the fluorine would alter the specific electronic and steric profile required for high-affinity binding to the kinase's active site.

Evidence DimensionBioactivity as a kinase inhibitor precursor
Target Compound DataDerivatives are orally active at low doses and show efficacy in vivo.
Comparator Or BaselineUnsubstituted or alternatively substituted phenyl isocyanate precursors, which often yield inhibitors with lower potency or poor pharmacokinetic properties.
Quantified DifferenceEnables the synthesis of inhibitors with potent, low-dose in vivo activity.
ConditionsIn a mouse xenograft model for human cancer.

For researchers in drug discovery, selecting this specific isomer is crucial for synthesizing compounds with the potential for high in-vivo potency and favorable drug-like properties.

Enables Synthesis of Agrochemicals with Tuned Bioactivity

In the synthesis of bioactive urea derivatives for applications like α-glucosidase inhibitors, the substitution pattern on the phenyl ring is critical for performance. A study on diphenyl urea derivatives showed that a meta-fluoro substituent, derived from 3-fluorophenyl isocyanate, resulted in a compound (3n) with an IC50 of 18.10 µM.[4] In contrast, a meta-methyl substituted analog (compound 3h) was significantly more potent with an IC50 of 3.96 µM, while an ortho-methyl analog (3g) was comparable at 18.43 µM. This demonstrates that the meta-fluoro group provides a specific level of activity, distinct from other substitutions, allowing for precise tuning of a final product's biological effect.

Evidence DimensionIC50 against α-glucosidase
Target Compound Data18.10 ± 0.35 µM (for meta-fluoro derivative 3n)
Comparator Or Baselinemeta-methyl derivative (3h): 3.96 ± 0.10 µM; ortho-methyl derivative (3g): 18.43 ± 0.25 µM
Quantified DifferenceThe meta-fluoro group provides a moderate inhibitory activity, approximately 4.6-fold weaker than a meta-methyl group but comparable to an ortho-methyl group.
ConditionsIn vitro α-glucosidase inhibition assay.

This allows chemists to select a precursor that imparts a specific, intermediate level of bioactivity, which is essential when balancing efficacy and potential toxicity in agrochemical development.

Precursor for Analytical Derivatization Reagents

Phenyl isocyanates are established pre-column derivatizing agents in HPLC for analyzing compounds with active hydrogens, such as alcohols and amines, which may otherwise lack a UV chromophore for easy detection.[4][5] The use of 3-Fluorophenyl isocyanate introduces a fluorinated tag onto the analyte. This modification not only adds the necessary chromophore but can also alter the retention time and improve chromatographic separation compared to non-fluorinated (phenyl isocyanate) or other halogenated (e.g., chlorophenyl isocyanate) derivatizing agents, offering an alternative for method optimization in complex matrices.

Evidence DimensionSuitability as an HPLC derivatization agent
Target Compound DataServes as a derivatizing agent that adds a fluorinated phenylurea/carbamate tag for UV detection.
Comparator Or BaselineStandard phenyl isocyanate or chlorophenyl isocyanate.
Quantified DifferenceProvides an alternative with different chromatographic properties due to the fluorine atom, aiding in method development and separation optimization.
ConditionsPre-column derivatization for HPLC analysis.

For analytical chemists developing robust HPLC methods, this reagent provides an additional tool to optimize separation and detection, potentially resolving co-eluting peaks seen with other standard derivatizing agents.

Synthesis of Targeted Oncology Therapeutics

This compound is a preferred building block for synthesizing specific kinase inhibitors where a meta-fluorophenyl group is required to optimize binding affinity and pharmacokinetic properties. Its use is indicated when structure-activity relationship data shows that other isomers or halogen analogs fail to provide the necessary potency or selectivity in vivo.[4]

Development of Next-Generation Agrochemicals

Use 3-Fluorophenyl isocyanate in the synthesis of novel herbicides or fungicides when fine-tuning of bioactivity is paramount. The meta-fluoro substitution provides a specific electronic profile that can be leveraged to balance efficacy against target pests with safety and environmental considerations, offering a distinct alternative to more potently or weakly substituted analogs.[5]

Manufacturing of Specialized Polymers and Materials

As a monofunctional isocyanate, it can be used as a chain-terminating or side-chain-modifying agent in polymer synthesis. The incorporation of the 3-fluorophenyl group can modify the surface properties, thermal stability, and chemical resistance of materials like polyurethanes, making it a candidate for applications requiring specific material performance characteristics.

Optimization of Analytical Methods in Chromatography

This reagent is suitable for use as a derivatizing agent in challenging HPLC separations. When standard reagents like phenyl isocyanate yield poor resolution or sensitivity, derivatization with 3-Fluorophenyl isocyanate offers an alternative that modifies the analyte's properties, potentially enabling better separation and quantification.[1]

XLogP3

2.8

Other CAS

404-71-7

Dates

Last modified: 08-15-2023

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